Benzyl (4-methoxyphenyl)acetate
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Overview
Description
Benzyl (4-methoxyphenyl)acetate is an organic ester with the molecular formula C16H16O3. It is known for its pleasant floral aroma, which makes it a popular ingredient in perfumes and flavorings. This compound is also used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (4-methoxyphenyl)acetate can be synthesized through the esterification of benzyl alcohol and 4-methoxyphenylacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: 4-methoxybenzoic acid and benzaldehyde.
Reduction: 4-methoxybenzyl alcohol and benzyl alcohol.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Benzyl (4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of benzyl (4-methoxyphenyl)acetate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzyl (4-methoxyphenyl)acetate can be compared with other similar compounds such as:
Benzyl acetate: Similar ester with a benzyl group but lacks the methoxy group on the phenyl ring.
4-methoxybenzyl acetate: Similar structure but with the methoxy group on the benzyl ring instead of the phenyl ring.
Anisyl acetate: Another ester with a methoxy group on the phenyl ring but with different substituents.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a methoxy-substituted phenyl ring, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
74587-15-8 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
benzyl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-13(8-10-15)11-16(17)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
MCJLGGZHLZDDGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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